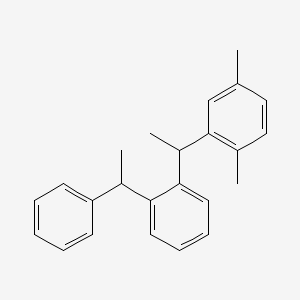

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene is an organic compound with the molecular formula C24H26 It is a derivative of benzene, featuring phenylethyl and xylylethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced separation techniques can enhance the production scale and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohols or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

The compound (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene , also known as a derivative of ethylbenzene, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including pharmaceuticals, materials science, and environmental studies.

Chemical Properties and Structure

The compound consists of a phenyl group attached to an ethyl chain, which is further substituted with a xylyl group. This structural configuration contributes to its unique physical and chemical properties, making it suitable for various applications.

Pharmaceutical Applications

Drug Development : The compound has potential use in the development of pharmaceutical agents. Its structural similarity to ethylbenzene allows it to be explored for biological activity against various diseases. For instance, modifications of similar compounds have been studied for their effects on metabolic syndromes and central nervous system disorders .

Mechanism of Action : Research indicates that compounds with similar structures can inhibit specific enzymes related to metabolic pathways. For example, the inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been linked to the treatment of conditions like type 2 diabetes and obesity .

Materials Science

Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers. Its ability to participate in radical polymerization makes it useful in creating high-performance materials with desirable mechanical properties. Research has shown that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical strength .

Nanocomposites : Incorporation of this compound into nanocomposites has been explored for applications in electronics and optics. The compound's aromatic nature allows for effective π-π stacking interactions, which can improve the electrical conductivity of polymer blends .

Environmental Studies

Toxicological Profiles : Understanding the environmental impact of compounds similar to this compound is crucial for risk assessment. Studies have documented the toxicological effects of ethylbenzene derivatives, including respiratory irritations and potential carcinogenic effects upon prolonged exposure .

Pollution Monitoring : The compound's presence in industrial effluents can be monitored as part of environmental protection efforts. Research indicates that derivatives of ethylbenzene can serve as indicators for pollution levels in air and water samples, thus aiding regulatory compliance efforts .

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug development for metabolic syndromes | Potential therapeutic effects |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Environmental Studies | Toxicological assessment | Risk management and pollution monitoring |

Table 2: Toxicological Data Summary

Case Study 1: Pharmaceutical Development

A study on structural analogs of this compound demonstrated promising results in inhibiting 11β-hydroxysteroid dehydrogenase type 1, suggesting potential applications in treating metabolic disorders such as obesity and diabetes.

Case Study 2: Environmental Impact Assessment

Research conducted on industrial sites revealed significant levels of ethylbenzene derivatives in air samples, correlating with respiratory health issues among workers. This study emphasizes the need for stringent monitoring and regulation of such compounds to protect public health.

Mechanism of Action

The mechanism of action of (1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

(1-Phenylethyl)benzene: Lacks the xylylethyl group, making it less complex.

(1-(2,5-xylyl)ethyl)benzene: Lacks the phenylethyl group, resulting in different chemical properties.

(1-Phenylethyl)(1-(3,4-xylyl)ethyl)benzene: Similar structure but with different positions of the methyl groups on the xylyl ring.

Uniqueness

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene is unique due to the presence of both phenylethyl and xylylethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(1-Phenylethyl)(1-(2,5-xylyl)ethyl)benzene, a compound with the chemical formula C24H26, is a member of the phenethyl and xylyl derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following sections explore its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C24H26

- Molecular Weight : 318.47 g/mol

- Structure : The compound features a central ethyl group flanked by phenyl and xylyl groups, which may influence its biological interactions.

Research indicates that compounds similar to this compound can interact with various biological targets through several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in metabolic pathways. For example, studies on ethylbenzene derivatives have shown that they can inhibit Na+, K+-ATPase and Mg2+-ATPase in astrocyte membranes, leading to disrupted ion homeostasis and cellular dysfunction .

- Membrane Fluidity Alteration : Ethylbenzene exposure has been linked to increased membrane fluidity, which can affect the function of membrane proteins and receptors . Similar effects may be expected from this compound due to its structural similarities.

Toxicological Profile

The toxicity of this compound has not been extensively studied; however, analogs such as ethylbenzene provide insights:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phenethyl derivatives. For instance:

- A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

A notable case study involved the evaluation of a compound structurally related to this compound in tumor-bearing mice. The results indicated a marked reduction in tumor growth compared to controls . The study suggests that modifications in the phenethyl structure can enhance anticancer activity.

Data Table: Summary of Biological Activities

Properties

CAS No. |

84255-55-0 |

|---|---|

Molecular Formula |

C24H26 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1,4-dimethyl-2-[1-[2-(1-phenylethyl)phenyl]ethyl]benzene |

InChI |

InChI=1S/C24H26/c1-17-14-15-18(2)24(16-17)20(4)23-13-9-8-12-22(23)19(3)21-10-6-5-7-11-21/h5-16,19-20H,1-4H3 |

InChI Key |

NBCGMCQMHAEPIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C)C2=CC=CC=C2C(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.